molecular formula C5H3BrFNZn B2650864 5-Fluoro-2-pyridylzinc bromide CAS No. 935433-87-7

5-Fluoro-2-pyridylzinc bromide

Cat. No.: B2650864
CAS No.: 935433-87-7
M. Wt: 241.37
InChI Key: GUNYTXBFDVSHAJ-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

5-Fluoro-2-pyridylzinc bromide can be synthesized through the reaction of 5-fluoro-2-bromopyridine with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-pyridylzinc bromide primarily undergoes substitution and addition reactions. It is also used in cross-coupling reactions, particularly Negishi couplings .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. For example, in Negishi couplings, the product is typically a biaryl or a substituted aromatic compound .

Scientific Research Applications

5-Fluoro-2-pyridylzinc bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-pyridylzinc bromide involves its role as a nucleophilic reagent. It reacts with electrophiles to form new carbon-carbon bonds. In cross-coupling reactions, the zinc atom coordinates with the catalyst, facilitating the transfer of the organic group to the electrophile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-pyridylzinc bromide is unique due to the presence of both a fluorine atom and a zinc atom in its structure. This combination enhances its reactivity and makes it particularly useful in cross-coupling reactions, where it can form strong carbon-carbon bonds under mild conditions .

Properties

IUPAC Name

bromozinc(1+);5-fluoro-2H-pyridin-2-ide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FN.BrH.Zn/c6-5-2-1-3-7-4-5;;/h1-2,4H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEMYAUVTNVFKL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=[C-]1)F.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrFNZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935433-87-7
Record name 935433-87-7
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